2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3-methylphenyl)acetamide
Description
1.1. Structural Overview of 2-[4-(3,4-Dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3-methylphenyl)acetamide The compound this compound features a tetrahydropyrazine-dione core substituted at the 1-position with a 3,4-dimethoxyphenyl group and at the 4-position with an N-(3-methylphenyl)acetamide moiety. The tetrahydropyrazine-dione scaffold contributes rigidity and hydrogen-bonding capabilities, which may enhance binding affinity in biological systems .
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-14-5-4-6-15(11-14)22-19(25)13-23-9-10-24(21(27)20(23)26)16-7-8-17(28-2)18(12-16)29-3/h4-12H,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEUQXMFXQGBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3-methylphenyl)acetamide (CAS Number: 891868-44-3) is a complex organic molecule that has garnered attention in various fields of biological research. Its unique structure, featuring a tetrahydropyrazine ring and multiple functional groups, suggests potential biological activities worth exploring.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 395.4 g/mol. The structural characteristics include:
- Tetrahydropyrazine moiety : This part of the molecule may contribute to its interaction with biological targets.
- Dimethoxyphenyl group : Known for its potential pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O5 |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 891868-44-3 |
Biological Activity Overview
Research on the biological activity of this compound has indicated several potential therapeutic applications:
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.
- Antimicrobial Activity : The compound has shown promise in exhibiting antimicrobial properties against both gram-positive and gram-negative bacteria. This could be attributed to its ability to disrupt bacterial cell walls or interfere with metabolic pathways.
- Anti-inflammatory Effects : Investigations have indicated that the compound may reduce inflammation markers in vitro, suggesting possible applications in treating inflammatory diseases.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.
Study 2: Antimicrobial Efficacy
In a study published in Pharmaceutical Biology, the antimicrobial activity was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating moderate antibacterial activity.
Study 3: Anti-inflammatory Potential
Research published in European Journal of Pharmacology examined the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in microbial cells leading to cell death.
- Cytokine Modulation : It may alter the expression levels of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogs and Substituent Effects
Key structural analogs include acetamide derivatives, pyrazine/pyrimidine-based heterocycles, and aryl-substituted compounds. Below is a comparative analysis based on substituents, core structures, and properties:
Heterocyclic Core Variations
- Tetrahydropyrazine-dione (Target Compound): The dione moiety offers two carbonyl groups for hydrogen bonding, which may improve target engagement compared to non-dione analogs.
- Thiazole-containing Acetamides (): The thiazol ring enables coordination with metal ions, suggesting utility as ligands or in metalloenzyme inhibition .
Substituent Impact on Bioactivity
- Methoxy vs. In contrast, 3,4-dichlorophenyl () enhances stability and electron-withdrawing effects, favoring π-π stacking in crystal lattices .
- Fluorinated Aromatics (): Fluorine atoms in Example 83 increase lipophilicity and bioavailability, often seen in CNS-targeting drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
